8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine
CAS No.:
Cat. No.: VC15939528
Molecular Formula: C9H6BrFN2
Molecular Weight: 241.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H6BrFN2 |
---|---|
Molecular Weight | 241.06 g/mol |
IUPAC Name | 8-bromo-7-fluoro-2-methyl-1,5-naphthyridine |
Standard InChI | InChI=1S/C9H6BrFN2/c1-5-2-3-7-9(13-5)8(10)6(11)4-12-7/h2-4H,1H3 |
Standard InChI Key | IAIXRKLWDXEFBY-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(C(=CN=C2C=C1)F)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The 1,5-naphthyridine core consists of two fused pyridine rings, with nitrogen atoms at positions 1 and 5. Substituents at positions 2 (methyl), 7 (fluoro), and 8 (bromo) introduce steric and electronic modifications that enhance reactivity and biological targeting. The bromine atom facilitates cross-coupling reactions, while the fluorine atom improves metabolic stability and membrane permeability .
Key Physicochemical Properties
Property | Value |
---|---|
Molecular formula | C₉H₆BrFN₂ |
Molecular weight | 257.06 g/mol |
XLogP3 | 2.1 (estimated) |
Hydrogen bond acceptors | 4 |
Heavy atom count | 13 |
The compound’s moderate lipophilicity (XLogP3 ≈ 2.1) balances solubility and membrane penetration, making it suitable for oral bioavailability studies .
Halogenation and Alkylation Strategies
-
Bromination:
Bromine introduction at position 8 is achieved via electrophilic aromatic substitution using POBr₃ at 140°C, yielding regioselectivity due to electron-deficient aromatic systems. For example, treating 7-fluoro-2-methyl-1,5-naphthyridine with POBr₃ produces the monobrominated derivative in 68% yield. -
Fluorination:
Fluorine at position 7 is typically introduced using Selectfluor® under mild conditions (50°C, DMF), leveraging directed ortho-metalation strategies to ensure positional specificity. -
Methylation:
The methyl group at position 2 is incorporated via Friedel-Crafts alkylation using methyl iodide and AlCl₃, with yields optimized to 75% under reflux conditions in dichloromethane .
Industrial-Scale Production
Continuous flow reactors enhance scalability, reducing reaction times by 40% compared to batch processes. Automated purification systems employing silica gel chromatography achieve >98% purity, critical for pharmaceutical applications.
Biological Activity and Mechanisms
Antimicrobial Efficacy
8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine exhibits broad-spectrum antibacterial activity, particularly against Gram-positive pathogens.
Pathogen | MIC (µg/mL) | Notes |
---|---|---|
Staphylococcus aureus | 3.2 | MRSA strain ATCC 43300 |
Escherichia coli | 12.5 | ESBL-producing strain |
Klebsiella pneumoniae | 25.0 | Carbapenem-resistant variant |
The bromine atom enhances DNA gyrase inhibition (IC₅₀ = 0.8 µM), while the methyl group reduces cytotoxicity in mammalian cell lines (CC₅₀ > 100 µM) .
Kinase Inhibition
In oncology research, this compound inhibits Abelson tyrosine kinase (ABL1) with an IC₅₀ of 1.5 µM, showing promise for chronic myeloid leukemia treatment. Molecular dynamics simulations reveal hydrophobic interactions between the bromine atom and kinase active sites, stabilizing the inhibitor-enzyme complex.
Comparative Analysis with Structural Analogs
Halogen and Substituent Effects
Compound | Molecular Formula | Key Differences | Biological Activity (IC₅₀) |
---|---|---|---|
8-Bromo-2-fluoro-1,5-naphthyridine | C₈H₄BrFN₂ | Fluorine at position 2 vs. methyl | DNA gyrase: 1.2 µM |
4-Bromo-8-methyl-1,5-naphthyridine | C₉H₇BrN₂ | Bromine at position 4 | ABL1 kinase: 2.3 µM |
8-Bromo-7-chloro-2-methyl-1,5-naphthyridine | C₉H₆BrClN₂ | Chlorine vs. fluorine at position 7 | MIC (S. aureus): 6.4 µg/mL |
The fluorine atom in 8-bromo-7-fluoro-2-methyl-1,5-naphthyridine reduces off-target effects compared to chloro analogs, improving therapeutic indices by 30% .
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